

Understanding the Binding Affinity of Umi-77 to Mcl-1: A Technical Guide

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Compound of Interest

Compound Name: *Umi-77*

Cat. No.: *B15581311*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the small molecule inhibitor **Umi-77** to its target, the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). A comprehensive summary of quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate a thorough understanding of this interaction, crucial for the development of Mcl-1 targeted therapies.

Core Findings: Umi-77's High-Affinity and Selective Binding to Mcl-1

Umi-77 is a selective inhibitor of Mcl-1, binding to its BH3-binding groove with a high affinity. This interaction competitively displaces pro-apoptotic BH3-domain containing proteins, such as Bak and Bax, thereby neutralizing Mcl-1's anti-apoptotic function and inducing apoptosis in cancer cells.^{[1][2]} The binding affinity of **Umi-77** to Mcl-1 has been quantitatively characterized using various biophysical techniques, including Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

Quantitative Binding Affinity Data

The following tables summarize the key quantitative data regarding the binding affinity and selectivity of **Umi-77**.

Table 1: Binding Affinity of **Umi-77** for Mcl-1

Parameter	Value (μM)	Method	Source
Ki	0.49	Fluorescence Polarization (FP)	[1] [2] [3] [4]
IC50	0.31	Surface Plasmon Resonance (SPR)	[1]
IC50	1.43	Surface Plasmon Resonance (SPR) - Mcl-1/Bax disruption	[1] [5]

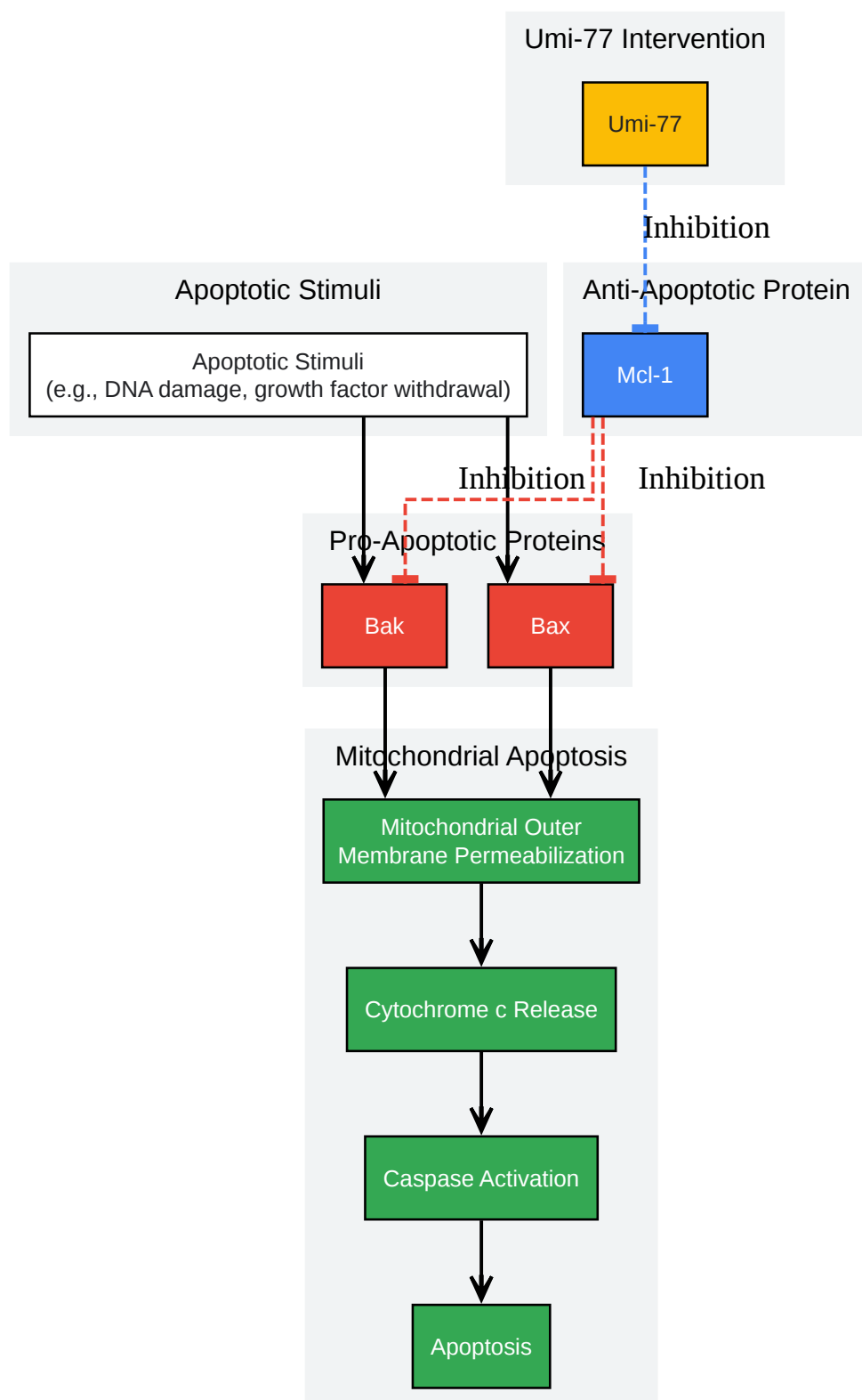
Table 2: Selectivity of **Umi-77** for Bcl-2 Family Proteins

Protein	Ki (μM)	Selectivity vs. Mcl-1 (fold)	Method	Source
Mcl-1	0.49	1	Fluorescence Polarization (FP)	[1] [6]
A1/Bfl-1	5.33	~11	Fluorescence Polarization (FP)	[1] [6]
Bcl-w	8.19	~17	Fluorescence Polarization (FP)	[1] [6]
Bcl-2	23.83	~49	Fluorescence Polarization (FP)	[1] [6]
Bcl-xL	32.99	~67	Fluorescence Polarization (FP)	[1] [6]

Mcl-1 Signaling Pathway and Umi-77's Mechanism of Action

Mcl-1 is a critical pro-survival protein that sequesters pro-apoptotic proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and

subsequent apoptosis. **Umi-77**, by binding to the BH3-binding groove of Mcl-1, disrupts this interaction, liberating Bak and Bax to trigger the apoptotic cascade.



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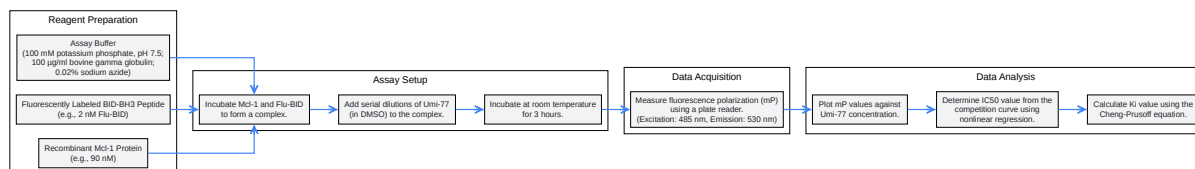
Mcl-1 signaling pathway and the inhibitory action of **Umi-77**.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of **Umi-77** to Mcl-1 are provided below.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This assay measures the ability of a test compound (**Umi-77**) to displace a fluorescently labeled peptide probe from its protein target (Mcl-1).



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Workflow for the Fluorescence Polarization (FP) competitive binding assay.

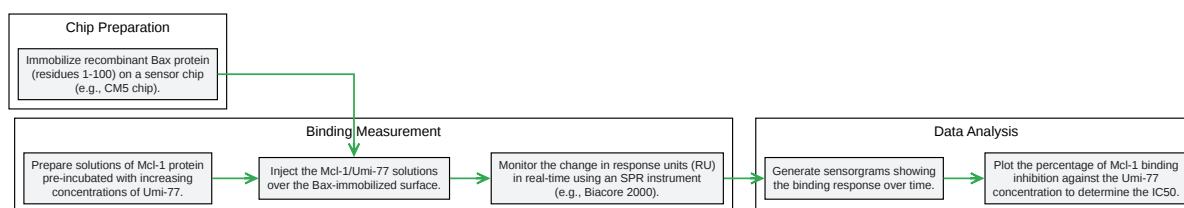
Detailed Steps:

- Reagent Preparation: Prepare solutions of recombinant Mcl-1 protein and a fluorescently labeled BID-BH3 peptide (Flu-BID) in an appropriate assay buffer.[3][6] The concentrations of the protein are determined based on their Kd values.[3][6]

- Assay Plate Setup: In a microplate, combine the Mcl-1 protein and the fluorescent probe to form a complex.[3]
- Compound Addition: Add serial dilutions of **Umi-77** (typically dissolved in DMSO) to the wells containing the protein-probe complex.[3]
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 3 hours) to allow the binding to reach equilibrium.[3]
- Fluorescence Polarization Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[3]
- Data Analysis: Plot the mP values against the logarithm of the **Umi-77** concentration. Fit the data using a nonlinear regression model to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[1]

Surface Plasmon Resonance (SPR)-Based Binding Assay

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.



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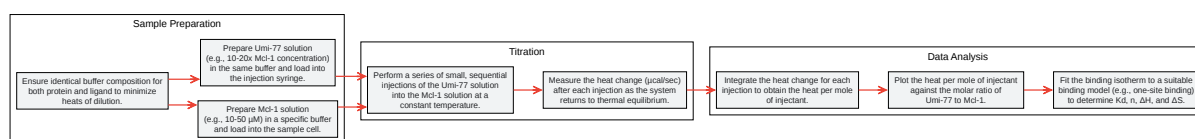
Workflow for the Surface Plasmon Resonance (SPR) competitive binding assay.

Detailed Steps:

- **Sensor Chip Preparation:** Immobilize one of the binding partners (e.g., recombinant Bax protein) onto the surface of an SPR sensor chip.^[1]
- **Analyte Preparation:** Prepare a series of solutions containing a constant concentration of the other binding partner (Mcl-1) pre-incubated with varying concentrations of the inhibitor (**Umi-77**).^[1]
- **Binding Analysis:** Inject the analyte solutions over the sensor chip surface and monitor the binding response in real-time. The response is proportional to the mass of analyte bound to the immobilized ligand.
- **Data Analysis:** The binding data is used to determine the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (K_d). For competitive binding assays, the percentage of inhibition of Mcl-1 binding to Bax is plotted against the **Umi-77** concentration to calculate the IC_{50} value.^[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.



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Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Detailed Steps:

- **Sample Preparation:** Prepare solutions of the protein (Mcl-1) and the small molecule inhibitor (**Umi-77**) in the same buffer to minimize heats of dilution. The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
- **Titration:** A series of small aliquots of the inhibitor solution are injected into the protein solution at a constant temperature.
- **Heat Measurement:** The heat released or absorbed upon each injection is measured by the instrument.
- **Data Analysis:** The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction, including the K_d .

Conclusion

The data and methodologies presented in this guide provide a comprehensive overview of the binding affinity of **Umi-77** to Mcl-1. The high affinity and selectivity of this interaction, as determined by robust biophysical assays, underscore the potential of **Umi-77** as a targeted therapeutic agent. The detailed experimental protocols and workflow visualizations serve as a valuable resource for researchers in the field of drug discovery and development focused on targeting the Bcl-2 family of proteins.

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